THP-PEG10-Boc
CAS No.:
Cat. No.: VC16017292
Molecular Formula: C31H60O14
Molecular Weight: 656.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C31H60O14 |
---|---|
Molecular Weight | 656.8 g/mol |
IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3 |
Standard InChI Key | YLPMWNVXWQFYBY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
THP-PEG10-Boc features a central PEG chain composed of ten repeating ethylene glycol units, terminated by a tetrahydropyran (THP) group and a tert-butoxycarbonyl (Boc)-protected amine. The PEG backbone ensures hydrophilicity and flexibility, while the THP and Boc groups provide stability during synthetic processes. Structural analyses from multiple sources report slight discrepancies in its molecular formula: C₃₀H₅₈O₁₃ (MW 626.77 g/mol) and C₃₁H₆₀O₁₄ (MW 656.80 g/mol) . These variations may arise from differences in the positioning or number of functional groups, underscoring the need for precise characterization in experimental settings.
Physical and Chemical Properties
Key properties of THP-PEG10-Boc include:
Property | Value | Source |
---|---|---|
Appearance | White to off-white solid | |
Solubility | Water-soluble | |
Molecular Weight | 626.77–656.80 g/mol | |
Storage Conditions | 2–8°C in sealed, dry containers |
The Boc group serves as a protective moiety for amines, preventing undesired reactions during PROTAC assembly. Its removal under acidic conditions exposes the amine for subsequent bioconjugation.
Synthesis and Manufacturing
Synthetic Pathway
The synthesis of THP-PEG10-Boc involves three primary steps:
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PEG Backbone Formation: A decaethylene glycol chain is constructed via iterative ethylene oxide polymerization.
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THP Group Introduction: One terminal hydroxyl group of the PEG chain is etherified with tetrahydropyran under acidic catalysis.
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Boc Protection: The opposing terminal amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Industrial-scale production often employs cGMP-compliant protocols to ensure batch consistency, as highlighted by suppliers like BOC Sciences and MedChemExpress .
Quality Control
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for verifying purity (≥95%) and structural integrity .
Biological Activity and Mechanism
Role in PROTAC Design
PROTACs are heterobifunctional molecules comprising:
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E3 Ligase Ligand: Recruits ubiquitin ligases (e.g., VHL or cereblon).
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Target Protein Ligand: Binds to the protein earmarked for degradation.
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Linker (THP-PEG10-Boc): Spatially connects the two ligands, optimizing ubiquitination efficiency .
THP-PEG10-Boc’s PEG spacer provides optimal length (10 ethylene glycol units) to ensure proper orientation between ligands, while its hydrophilicity enhances solubility in biological matrices.
Mechanistic Insights
Upon cellular uptake, the PROTAC facilitates the formation of a ternary complex between the E3 ligase and target protein. This induces polyubiquitination of the target, marking it for proteasomal degradation. Studies demonstrate that THP-PEG10-Boc-based PROTACs achieve sub-micromolar degradation efficiencies for oncology targets like BRD4 and ERα .
Applications in Biomedical Research
Targeted Protein Degradation
THP-PEG10-Boc is pivotal in developing PROTACs for diseases resistant to conventional inhibitors. For example:
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Cancer Therapy: Degradation of oncogenic proteins (e.g., BET family proteins) circumvents resistance mechanisms seen with small-molecule inhibitors .
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Neurodegenerative Diseases: Targeting tau or α-synuclein aggregates in Alzheimer’s and Parkinson’s models .
Protein-Polymer Conjugation
The compound’s amine-reactive Boc group enables conjugation to peptides or proteins, improving their pharmacokinetic profiles. Applications include:
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PEGylation: Reducing immunogenicity of therapeutic proteins.
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Drug Delivery: Enhancing tumor targeting via antibody-drug conjugates .
Comparative Analysis with Related PEG Linkers
Linker | Functional Groups | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
THP-PEG10-Boc | THP, Boc-protected amine | 626.77–656.80 | PROTACs, bioconjugation |
THP-PEG10-alcohol | THP, hydroxyl | 542.66 | Hydrophilic spacers |
Tos-PEG10-THP | THP, tosyl | 626.77 | Nucleophilic substitutions |
THP-PEG10-Boc’s Boc group offers distinct advantages in controlled amine reactivity compared to alcohol or tosyl-terminated variants .
Recent Advances and Challenges
Innovations in Synthesis
Recent protocols emphasize modular approaches, allowing customizable PEG lengths and functional group combinations. cGMP manufacturing has enabled clinical-grade production for preclinical trials .
Persistent Challenges
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Solubility Limitations: Despite PEG’s hydrophilicity, excessive linker length can reduce cell permeability.
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In Vivo Stability: Serum esterases may prematurely cleave the THP group, necessitating structural optimizations .
Future Directions
Ongoing research aims to:
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